チアミン二リン酸テトラヒドレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cocarboxylase, also known as Thiamine pyrophosphate (TPP or ThPP), or Thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions .

Synthesis Analysis

Cocarboxylase is synthesized enzymatically from thiamine monophosphate in the presence of ATP and Mg2+ . The process has been studied extensively, and it has been found that the synthesis includes two stages – preparation of polyphosphoric acid (phosphorylating agent) and phosphorylation of thiamine chloride .

Molecular Structure Analysis

The molecular formula of Cocarboxylase is C12H18N4O7P2S. It has an average mass of 424.306 Da and a monoisotopic mass of 424.037140 Da .

Chemical Reactions Analysis

Biotin-dependent carboxylases, which include Cocarboxylase, have two distinct enzymatic activities and catalyze their reactions in two steps. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor .

Physical and Chemical Properties Analysis

Cocarboxylase has 11 H bond acceptors and 5 H bond donors. It has 8 freely rotating bonds. Its polar surface area is 220 Å2 .

科学的研究の応用

代謝経路における役割

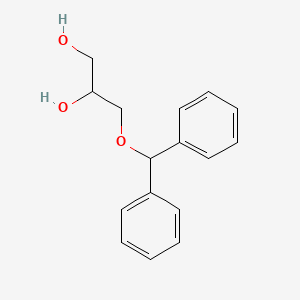

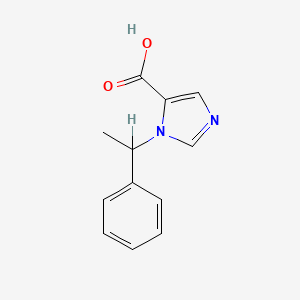

チアミン二リン酸は、多くの動物組織に存在するビタミンB1の補酵素形態です {svg_1}. ピルビン酸脱水素酵素複合体とケトグルタル酸脱水素酵素複合体の反応の中間体として重要な役割を果たします {svg_2}. これらの複合体は、炭水化物、脂肪、タンパク質を二酸化炭素と水に変換し、細胞機能の主要なエネルギー源であるATPを生成する代謝経路に不可欠です。

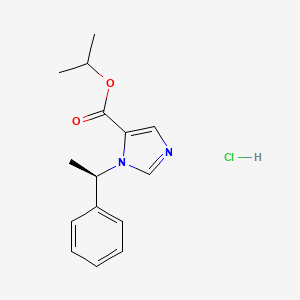

糖尿病性昏睡の治療

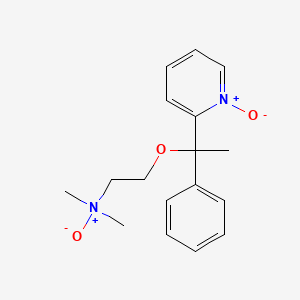

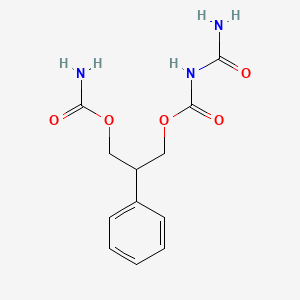

チアミン二リン酸は、ピリドキサールリン酸、フラビンモノヌクレオチド、ニコチンアミドなどの他の化合物と組み合わせて、糖尿病性昏睡の治療に使用されます {svg_3}. 糖尿病性昏睡は、糖尿病の生命を脅かす合併症であり、意識喪失を引き起こします。

子癇の治療

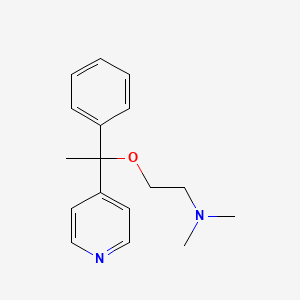

子癇は、妊娠の重篤な合併症であり、けいれんの発症を特徴とし、チアミン二リン酸、ピリドキサールリン酸、フラビンモノヌクレオチド、ニコチンアミドの組み合わせで治療できます {svg_4}.

妊娠悪阻の治療

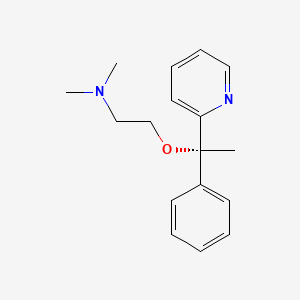

妊娠悪阻は、妊娠の合併症であり、重度の吐き気、嘔吐、体重減少、電解質異常を特徴とし、同じ化合物の組み合わせで治療できます {svg_5}.

神経炎の治療

神経炎は、神経の炎症であり、痛みと反射の喪失を引き起こし、チアミン二リン酸、フラビンモノヌクレオチド、ピリドキサールリン酸、ニコチンアミドの組み合わせで治療できます {svg_6}.

アセトン性嘔吐の治療

アセトン性嘔吐は、尿中にアセトンやケトンが存在することを特徴とする状態であり、チアミン二リン酸、ピリドキサールリン酸、ニコチンアミド、フラビンモノヌクレオチドの組み合わせで治療できます {svg_7}.

有毒物質の蓄積の治療

チアミン二リン酸は、ニコチンアミド、ピリドキサールリン酸、フラビンモノヌクレオチドと組み合わせて、体内の有毒物質の蓄積を治療するために使用されます {svg_8}.

多発神経炎の治療

多発神経炎は、複数の末梢神経の炎症を含む状態であり、チアミン二リン酸、シアノコバラミン、ピリドキシンを組み合わせることで治療できます {svg_9}.

作用機序

Target of Action

Cocarboxylase tetrahydrate, also known as thiamine pyrophosphate (TPP), primarily targets enzymes involved in carbohydrate metabolism. Its main targets are the pyruvate dehydrogenase complex, the alpha-ketoglutarate dehydrogenase complex, and transketolase . These enzymes play crucial roles in the citric acid cycle and the pentose phosphate pathway, essential for energy production and biosynthesis.

Mode of Action

Cocarboxylase acts as a coenzyme for its target enzymes. It binds to the active sites of these enzymes, facilitating the decarboxylation of alpha-keto acids and the transfer of two-carbon units. This interaction stabilizes reaction intermediates and enhances the catalytic efficiency of the enzymes . For example, in the pyruvate dehydrogenase complex, TPP helps convert pyruvate into acetyl-CoA, a critical step in cellular respiration.

Biochemical Pathways

Cocarboxylase is involved in several key biochemical pathways:

- Pentose Phosphate Pathway: It functions in the transketolase reaction, which is crucial for nucleotide synthesis and the generation of NADPH .

- Branched-Chain Amino Acid Metabolism: It assists in the catabolism of branched-chain amino acids, providing energy and metabolic intermediates .

Pharmacokinetics

The pharmacokinetics of cocarboxylase involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion: The compound and its metabolites are excreted primarily through the urine . These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, cocarboxylase enhances the activity of its target enzymes, leading to increased production of ATP and other essential metabolites. At the cellular level, this results in improved energy metabolism, enhanced biosynthesis of nucleotides and fatty acids, and better overall cellular function . Clinically, it is used to treat conditions like diabetic coma, eclampsia, and neuritis, where enhanced metabolic function is beneficial .

Action Environment

The efficacy and stability of cocarboxylase can be influenced by various environmental factors:

生化学分析

Biochemical Properties

Cocarboxylase Tetrahydrate plays a crucial role in several biochemical reactions. It is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . It interacts with enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .

Cellular Effects

Cocarboxylase Tetrahydrate influences cell function by catalyzing several biochemical reactions. It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Molecular Mechanism

At the molecular level, Cocarboxylase Tetrahydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The thiazole ring of Cocarboxylase Tetrahydrate, which contains nitrogen and sulfur, is the most commonly involved part of the molecule in reactions .

Metabolic Pathways

Cocarboxylase Tetrahydrate is involved in several metabolic pathways, including the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex .

Transport and Distribution

Cocarboxylase Tetrahydrate is transported and distributed within cells and tissues. The yeast ThPP carrier (Tpc1p), the human Tpc, and the Drosophila melanogaster have been identified as being responsible for the mitochondrial transport of Cocarboxylase Tetrahydrate .

Subcellular Localization

Cocarboxylase Tetrahydrate is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

特性

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O11P2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68684-55-9 |

Source

|

| Record name | Cocarboxylase tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。